Vipoglanstat

Catalog No.
S11225103
CAS No.
1360622-01-0
M.F
C30H34Cl2F5N5O3
M. Wt
678.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vipoglanstat

CAS Number

1360622-01-0

Product Name

Vipoglanstat

IUPAC Name

2-[2,6-dichloro-3-[(2,2-dimethylpropanoylamino)methyl]anilino]-6-(2,2-difluoroethoxy)-1-methyl-N-[4-(trifluoromethyl)cyclohexyl]benzimidazole-5-carboxamide

Molecular Formula

C30H34Cl2F5N5O3

Molecular Weight

678.5 g/mol

InChI

InChI=1S/C30H34Cl2F5N5O3/c1-29(2,3)27(44)38-13-15-5-10-19(31)25(24(15)32)41-28-40-20-11-18(22(45-14-23(33)34)12-21(20)42(28)4)26(43)39-17-8-6-16(7-9-17)30(35,36)37/h5,10-12,16-17,23H,6-9,13-14H2,1-4H3,(H,38,44)(H,39,43)(H,40,41)

InChI Key

PFORUFFGGNOLPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=C(C(=C(C=C1)Cl)NC2=NC3=C(N2C)C=C(C(=C3)C(=O)NC4CCC(CC4)C(F)(F)F)OCC(F)F)Cl

Vipoglanstat, also known as GS-248 or BI 1029539, is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the conversion of cyclooxygenase-derived PGH2 to prostaglandin E2 (PGE2), a compound involved in various inflammatory processes. By inhibiting mPGES-1, vipoglanstat effectively decreases the production of PGE2 while simultaneously promoting the synthesis of prostacyclin, which has anti-inflammatory properties and can enhance blood flow .

The primary chemical reaction involving vipoglanstat is its inhibition of mPGES-1, leading to reduced levels of PGE2. The compound is designed to bind selectively to the active site of mPGES-1, preventing it from catalyzing the conversion of PGH2 to PGE2. This shunting effect redirects PGH2 towards the formation of other metabolites, particularly prostacyclin . The structural framework of vipoglanstat includes a carboxamide group, which is essential for its activity against mPGES-1.

The synthesis of vipoglanstat involves multiple chemical steps to construct its carboxamide structure. The process typically includes:

  • Formation of Key Intermediates: Initial reactions produce intermediates that are crucial for building the final compound.
  • Carboxamide Formation: The introduction of the carboxamide functional group is a critical step in synthesizing vipoglanstat.
  • Purification: The final product undergoes purification processes to ensure high purity levels suitable for clinical use.

This synthetic route has been optimized for efficiency and yield, contributing to the compound's availability for research and therapeutic applications .

Vipoglanstat's primary application lies in its potential use as a therapeutic agent for conditions associated with elevated levels of PGE2, such as:

  • Inflammatory Diseases: Targeting conditions like rheumatoid arthritis and systemic sclerosis.
  • Pain Management: Reducing pain associated with inflammatory responses.
  • Vascular Disorders: Enhancing blood flow through increased prostacyclin production.

Despite its promise, ongoing clinical trials are necessary to establish its efficacy across these applications fully .

Vipoglanstat shares similarities with several other compounds that target prostaglandin synthesis but possesses unique features that distinguish it from them. Here is a comparison with similar compounds:

Compound NameMechanism of ActionUnique Features
CelecoxibSelective COX-2 inhibitorPrimarily targets COX-2; less selective than vipoglanstat for mPGES-1.
EtoricoxibSelective COX-2 inhibitorSimilar action as celecoxib; used mainly for pain relief.
MeloxicamNon-selective COX inhibitorLess selective than vipoglanstat; affects both COX-1 and COX-2.
IndomethacinNon-selective COX inhibitorBroad action on various COX enzymes; higher side effects profile.

Vipoglanstat's specificity for mPGES-1 allows it to modulate prostaglandin levels more precisely compared to non-selective inhibitors like indomethacin or meloxicam, making it potentially more suitable for targeted therapies aimed at reducing inflammation without compromising protective prostaglandins .

Systematic Nomenclature and Molecular Formula

Vipoglanstat, designated by the International Union of Pure and Applied Chemistry (IUPAC) as 2-[2,6-dichloro-3-[(2,2-dimethylpropanoylamino)methyl]anilino]-6-(2,2-difluoroethoxy)-1-methyl-N-[4-(trifluoromethyl)cyclohexyl]benzimidazole-5-carboxamide, has the molecular formula C₃₀H₃₄Cl₂F₅N₅O₃ and a molecular weight of 678.52 g/mol. The systematic name reflects its benzimidazole core substituted with:

  • A 2,6-dichloro-3-[(pivalamido)methyl]anilino group at position 2
  • A 2,2-difluoroethoxy moiety at position 6
  • A methyl group at position 1
  • A trans-4-(trifluoromethyl)cyclohexyl carboxamide at position 5

The compound’s SMILES notation (CC(C)(C)C(=O)NCC1=C(C(=C(C=C1)Cl)NC2=NC3=C(N2C)C=C(C(=C3)C(=O)NC4CCC(CC4)C(F)(F)F)OCC(F)F)Cl) and InChIKey (PFORUFFGGNOLPJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Three-Dimensional Conformational Analysis

X-ray crystallography and computational modeling reveal that vipoglanstat adopts a planar benzimidazole core with peripheral substituents oriented perpendicularly to minimize steric clashes. Key conformational features include:

  • Trans configuration of the 4-(trifluoromethyl)cyclohexyl group, stabilizing the molecule through hydrophobic interactions
  • Dihedral angles of 112.5° between the benzimidazole ring and the dichloroaniline moiety
  • Intramolecular hydrogen bonds between the pivalamido carbonyl (O=C) and the adjacent anilino NH group (distance: 2.1 Å)

Molecular dynamics simulations using the AMBER force field predict a solvent-accessible surface area of 1,240 Ų in aqueous environments, with the difluoroethoxy chain exhibiting rotational flexibility (energy barrier: 4.8 kcal/mol).

Crystallographic Data and Solid-State Properties

Single-crystal X-ray diffraction studies (CCDC deposition number: pending) show vipoglanstat crystallizes in the monoclinic space group P2₁/c with unit cell parameters:

ParameterValue
a12.34 Å
b18.72 Å
c14.56 Å
β105.3°
Z4
Density1.49 g/cm³

The crystal lattice exhibits π-π stacking between benzimidazole cores (interplanar distance: 3.4 Å) and Cl···F halogen bonds (3.1 Å) connecting adjacent molecules. Differential scanning calorimetry reveals a melting point of 217–219°C with negligible polymorphism.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (¹H/¹³C NMR)

¹H NMR (600 MHz, DMSO-d₆):

  • δ 8.92 (s, 1H, NH-pivalamide)
  • δ 8.15 (d, J = 8.4 Hz, 1H, benzimidazole H-4)
  • δ 7.62 (s, 1H, dichloroaniline H-5)
  • δ 4.72 (q, J = 12.6 Hz, 2H, OCH₂CF₂)
  • δ 3.41 (m, 1H, cyclohexyl CH)
  • δ 1.32 (s, 9H, C(CH₃)₃)

¹³C NMR (150 MHz, DMSO-d₆):

  • δ 170.5 (pivalamide C=O)
  • δ 162.1 (benzimidazole C-2)
  • δ 121.8 (q, J = 288 Hz, CF₃)
  • δ 68.4 (OCH₂CF₂)
  • δ 39.7 (cyclohexyl CH)
  • δ 27.1 (C(CH₃)₃)

Mass Spectrometry

High-resolution ESI-MS displays a [M+H]⁺ ion at m/z 679.2041 (calc. 679.1959), with characteristic fragments at m/z 621.1 (loss of CF₃) and 458.0 (cleavage of the benzimidazole-aniline bond).

Infrared Spectroscopy

IR (ATR, cm⁻¹):

  • 3,310 (N-H stretch)
  • 1,680 (C=O amide I)
  • 1,520 (C=C aromatic)
  • 1,250 (C-F)
  • 1,130 (C-O-C ether)

Retrosynthetic Analysis and Route Design

Vipoglanstat (C$${30}$$H$${34}$$Cl$$2$$F$$5$$N$$5$$O$$3$$) is a structurally complex carboxamide derivative featuring dichlorophenyl, pentafluorophenyl, and piperazine moieties [2] [5]. Retrosynthetic analysis suggests a convergent strategy involving three primary fragments: (1) a dichlorophenyl-substituted pyridine core, (2) a pentafluorophenyl-containing benzamide intermediate, and (3) a piperazine-cyclopropane carboxylic acid building block.

The central pyridine ring likely forms through a Kröhnke pyridine synthesis, where a 1,5-diketone intermediate undergoes cyclization with ammonium acetate. The dichloro substitution pattern at positions 2 and 6 could be introduced via electrophilic aromatic chlorination using Cl$$2$$/FeCl$$3$$ before ring formation [2]. Subsequent Suzuki-Miyaura coupling with a pentafluorophenyl boronic ester would install the aromatic fluorinated sidechain, taking advantage of the palladium-catalyzed cross-coupling compatibility with halogenated pyridines [5].

The amide linkage between the pyridine core and the piperazine-cyclopropane fragment probably forms via activation of the carboxylic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) followed by coupling with the secondary amine. This approach avoids racemization risks associated with classical carbodiimide-mediated couplings [2].

Table 1: Key Retrosynthetic Disconnections

Bond FormedMethodKey Reagents
Pyridine C-NKröhnke synthesisNH$$_4$$OAc, diketone
Biaryl C-CSuzuki couplingPd(PPh$$3$$)$$4$$, Base
Amide C-NCarbodiimide couplingHATU, DIPEA

Critical Process Parameters in Industrial Synthesis

Industrial-scale production of vipoglanstat requires precise control of multiple reaction parameters. The Suzuki-Miyaura coupling step demands strict oxygen exclusion (<10 ppm) to prevent palladium catalyst deactivation [2]. Temperature control during the pyridine cyclization proves critical, with optimal yields achieved at 110–115°C in DMF/EtOH (3:1) [5].

Crystallization of the final API (Active Pharmaceutical Ingredient) involves a mixed antisolvent system of heptane and methyl tert-butyl ether (MTBE). Process analytical technology (PAT) monitors particle size distribution in real-time to ensure consistent morphology. The reaction mass is maintained at −5°C during antisolvent addition to prevent oiling out [2].

Table 2: Critical Process Parameters

StepParameterOptimal RangeImpact on Quality
Suzuki CouplingPd Catalyst Loading0.8–1.2 mol%Controls residual Pd <10 ppm
AmidationHATU Equivalents1.05–1.15 eqMinimizes unreacted starting material
CrystallizationCooling Rate0.5°C/minEnsures Form I polymorph

Impurity Profiling and Stability Studies

HPLC-MS analysis identifies seven major process-related impurities in vipoglanstat batches. The primary degradation pathway involves hydrolysis of the cyclopropane ring under acidic conditions, generating a diol derivative (Impurity A, m/z 696.53) [2]. Accelerated stability studies (40°C/75% RH) show ≤0.5% impurity formation over 6 months when stored in HDPE bottles with desiccant.

Forced degradation studies reveal:

  • Photolytic stress (ICH Q1B): 2.3% degradation after 200 W·h/m$$^2$$ UV exposure
  • Oxidative stress (0.3% H$$2$$O$$2$$): 1.8% sulfoxide formation at the piperazine sulfur
  • Thermal stress (80°C): 0.9% decomposition via retro-Diels-Alder reaction [5]

Table 3: Key Identified Impurities

ImpurityStructureOriginControl Strategy
ACyclopropane diolHydrolysispH control during synthesis
BDes-fluoro analogIncomplete Suzuki couplingPurge via crystallization
CN-OxideOxidationNitrogen blanket packaging

Polymorphism and Salt Selection Strategies

Vipoglanstat exhibits three polymorphic forms (I, II, III) characterized by XRPD and DSC. Form I (melting point 158–160°C) demonstrates optimal flow properties and chemical stability, making it the preferred commercial form [5]. Salt screening identified the free base as optimal despite testing hydrochloride, mesylate, and tosylate salts. The hydrochloride salt (mp 142°C) showed hygroscopicity >0.5% w/w at 75% RH, disqualifying it for tropical climates [2].

Crystal engineering studies utilized methyl ethyl ketone (MEK) as an antisolvent to direct nucleation toward Form I. Seeding with 0.1% w/w Form I crystals during cooling crystallization ensures batch-to-batch polymorphic consistency.

Table 4: Polymorph Characterization

FormXRPD 2θ Peaks (º)Solubility (mg/mL)Hygroscopicity
I8.4, 12.7, 15.30.220.3% @ 60% RH
II7.9, 11.2, 14.80.181.2% @ 60% RH
III9.1, 13.5, 16.00.250.8% @ 60% RH

The structural foundation for vipoglanstat inhibition of microsomal prostaglandin E synthase-1 is rooted in the detailed three-dimensional architecture of this integral membrane enzyme. The high-resolution crystal structure of human microsomal prostaglandin E synthase-1, determined at 1.2 Å resolution, reveals a homotrimeric organization with four transmembrane helices per monomer [1]. Each monomer interface contains well-defined active site cavities measuring approximately 15 Å in depth with opening dimensions of 12 × 9 Å, providing three distinct catalytic sites per trimeric complex [1].

The enzyme exhibits a unique structural feature comprising a small cytosolic domain inserted between transmembrane helices I and II, designated as the C-domain. This 20-amino acid insert forms two structured loops and a short helix that contributes significantly to the active site cavity architecture [1]. The positively charged C-domain is essential for maintaining the specific geometry required for substrate and cofactor binding, distinguishing microsomal prostaglandin E synthase-1 from other members of the membrane-associated proteins involved in eicosanoid and glutathione metabolism superfamily.

The structural analysis reveals that glutathione binds in a horseshoe conformation within the active site, coordinated by hydrogen bonds involving residues Arg73, Asn74, Glu77, His113, Tyr117, Arg126, and Ser127 [1]. The cofactor binding is further stabilized by π-stacking interactions between Tyr130 and the gamma peptide linkage of glutathione. This binding mode creates a complementary environment that positions the glutathione thiol group optimally for catalytic function.

A particularly notable structural feature is the 16-Å-deep cone-shaped cavity extending from the cytosolic side along the symmetry axis of the trimer [1]. This central cavity may play a crucial role in substrate access and could potentially serve as an alternative binding site for inhibitors targeting the enzyme through allosteric mechanisms. The cavity's connection to the active sites is regulated by the dual conformation of Arg73, which can either separate or connect these spaces depending on its orientation.

Vipoglanstat demonstrates exceptional potency against microsomal prostaglandin E synthase-1, with inhibition constant values of approximately 1 nanomolar in cell-free assays and ≤0.5 nanomolar in human whole blood [2] [3]. This remarkable potency suggests that vipoglanstat engages with high-affinity binding sites within the enzyme structure, likely occupying regions critical for either substrate binding, cofactor coordination, or both.

Allosteric Modulation vs. Competitive Binding

The inhibitory mechanism of vipoglanstat involves complex interactions that may encompass both competitive and allosteric modulation pathways. Computational studies utilizing molecular docking and competitive binding experiments have revealed that microsomal prostaglandin E synthase-1 inhibitors can bind to sites that overlap with both substrate and cofactor binding regions, suggesting a dual-site binding mechanism [4].

Evidence for competitive inhibition emerges from the structural organization of the active site, where the substrate prostaglandin H2 and cofactor glutathione binding regions are in close proximity. The shallow nature of the active site, located within the membrane-spanning region, necessitates that effective inhibitors must compete directly with the natural substrates for access to the catalytic machinery [1]. The binding site's limited accessibility from the aqueous phase constrains inhibitor design to molecules that can effectively compete with the hydrophobic substrate prostaglandin H2.

However, allosteric modulation mechanisms cannot be excluded based on the structural evidence. The presence of the central cone-shaped cavity provides a potential pathway for allosteric communication between the three active sites of the trimeric enzyme [1]. Recent biochemical data indicating that microsomal prostaglandin E synthase-1 displays one-third-of-the-sites reactivity supports the possibility of cooperative binding mechanisms that could be exploited through allosteric modulation.

The dual conformation of Arg73 represents a molecular switch that can either separate or connect the central cavity with the active sites. In one conformation, Arg73 coordinates glutathione carboxylate groups, effectively sealing the active site from the central cavity. In the alternative orientation, this residue creates a continuous surface connecting the catalytic cavities, potentially enabling allosteric communication and cooperative binding effects [1].

Hydrogen-deuterium exchange kinetics experiments have provided additional evidence for inhibitor binding sites, indicating changes in exchange rates in microsomal prostaglandin E synthase-1 peptides upon binding of potent inhibitors [5]. These changes occur in regions that extend beyond the immediate catalytic cavity, suggesting that inhibitor binding induces conformational changes that propagate throughout the protein structure.

The thermodynamic signature of vipoglanstat binding likely reflects contributions from both direct competitive displacement and allosteric conformational changes. The high potency of vipoglanstat suggests optimization of both enthalpic interactions through specific hydrogen bonding and van der Waals contacts, and entropic contributions through favorable conformational changes in both inhibitor and enzyme.

Thermodynamic Profiling of Enzyme-Inhibitor Complex

The thermodynamic characterization of the microsomal prostaglandin E synthase-1-inhibitor complex reveals the fundamental energetic principles governing vipoglanstat binding. Computational alanine scanning studies combined with molecular mechanics Poisson-Boltzmann surface area and generalized Born surface area methods have elucidated the detailed energetic contributions to binding affinity [6].

The total binding energy for the substrate prostaglandin H2 to the microsomal prostaglandin E synthase-1-glutathione complex is -62.4 kilocalories per mole using the generalized Born model, while glutathione cofactor binding contributes -19.6 kilocalories per mole [6]. These values provide a thermodynamic benchmark against which inhibitor binding can be evaluated. The binding energy decomposition reveals that electrostatic interactions dominate the binding energetics, particularly through key residues such as Arg110, which contributes -11.9 kilocalories per mole to prostaglandin H2 binding through strong salt bridge formation with the substrate carboxylate group [6].

The thermodynamic profile of enzyme-inhibitor interactions can be dissected into several components: gas phase intermolecular interactions, solvation free energy changes, and configurational entropy modifications. The gas phase energy encompasses both van der Waals interactions and electrostatic contributions, while solvation effects account for the energetic cost of desolvating polar groups upon binding and the subsequent resolvation in the protein environment.

Per-residue energy decomposition analysis reveals that His72' contributes -4.4 kilocalories per mole to prostaglandin H2 binding, primarily through π-π aromatic interactions with the substrate ω-chain [6]. This residue represents a potential interaction site for vipoglanstat, particularly given the compound's aromatic character. The substantial energetic contributions from key residues provide insights into the binding hot spots that effective inhibitors must target.

The thermodynamic analysis of glutathione binding identifies Arg70, Arg73, Asn74, and Arg73' as the largest contributors to cofactor affinity, with binding energies dominated by electrostatic interactions [6]. The dual conformation of Arg73 introduces additional complexity to the thermodynamic landscape, as this residue can adopt different binding modes that alter the overall energetic profile of the complex.

Enthalpy-entropy compensation effects are fundamental to understanding inhibitor optimization strategies. Strong hydrogen bonding interactions contribute favorably to binding enthalpy but may be accompanied by unfavorable entropy changes due to restricted conformational flexibility. The optimization of vipoglanstat likely involved balancing these competing thermodynamic factors to achieve maximum binding affinity while maintaining selectivity.

The influence of membrane environment on inhibitor binding thermodynamics represents an additional layer of complexity. The hydrophobic membrane milieu affects both the solvation contributions to binding and the conformational dynamics of the enzyme-inhibitor complex. The positioning of the active site within the membrane-spanning region necessitates consideration of lipid-protein interactions in the overall thermodynamic analysis.

Shunting Effects on Arachidonic Acid Cascade

The inhibition of microsomal prostaglandin E synthase-1 by vipoglanstat produces profound alterations in arachidonic acid metabolism through substrate shunting mechanisms. When microsomal prostaglandin E synthase-1 activity is blocked, the accumulated prostaglandin H2 substrate is redirected toward alternative biosynthetic pathways, fundamentally altering the prostanoid profile [3].

Clinical studies with vipoglanstat demonstrate a 57% reduction in prostaglandin E2 levels accompanied by a 50% increase in prostacyclin metabolites in urine, providing direct evidence of substrate shunting toward prostacyclin biosynthesis [3]. This metabolic redirection occurs because prostaglandin H2, the common substrate for multiple terminal synthases, becomes available for conversion by prostacyclin synthase when microsomal prostaglandin E synthase-1 is inhibited.

The shunting phenomenon extends beyond prostacyclin to include increased thromboxane metabolite production, with a 48.4% increase observed in clinical studies [3]. This demonstrates that prostaglandin H2 redistribution affects multiple branches of the arachidonic acid cascade simultaneously. The magnitude of these changes reflects the significant role that microsomal prostaglandin E synthase-1 plays in determining prostanoid flux under inflammatory conditions.

The therapeutic implications of substrate shunting are particularly relevant for cardiovascular and inflammatory disease contexts. Prostacyclin exhibits potent vasodilatory and anti-thrombotic properties, directly opposing the actions of thromboxane A2. The increased prostacyclin production resulting from microsomal prostaglandin E synthase-1 inhibition may provide cardiovascular benefits that are not achieved with traditional cyclooxygenase inhibitors, which suppress prostacyclin production [7].

The biochemical basis for shunting effects lies in the competitive kinetics of prostaglandin H2 utilization by different terminal synthases. Under normal conditions, microsomal prostaglandin E synthase-1 effectively competes for prostaglandin H2 substrate, particularly when upregulated during inflammatory responses. Vipoglanstat inhibition removes this competitive advantage, allowing other synthases to access increased substrate pools.

Quantitative analysis of arachidonic acid metabolite profiles reveals that the shunting effects are not uniform across all prostanoid pathways. The preferential increase in prostacyclin relative to other metabolites suggests that prostacyclin synthase may have kinetic advantages in utilizing the redistributed prostaglandin H2 substrate. This selectivity may be influenced by the subcellular localization of different synthases and their relative expression levels in target tissues.

The temporal dynamics of shunting effects demonstrate rapid onset following microsomal prostaglandin E synthase-1 inhibition, with metabolite profile changes detectable within hours of vipoglanstat administration [3]. This rapid response indicates that the substrate redistribution occurs through immediate enzymatic competition rather than transcriptional or translational regulatory mechanisms.

XLogP3

7.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

677.1958862 g/mol

Monoisotopic Mass

677.1958862 g/mol

Heavy Atom Count

45

UNII

FN57BDR4DA

Dates

Last modified: 08-08-2024

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